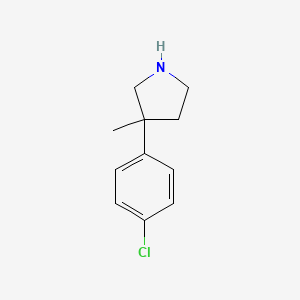

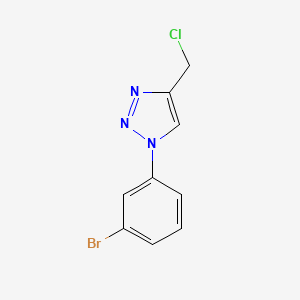

![molecular formula C10H7F2N3O B1467276 1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1487378-99-3](/img/structure/B1467276.png)

1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde

Overview

Description

Triazole compounds, such as the one you mentioned, are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Molecular Structure Analysis

The molecular structure of this compound includes a triazole ring attached to a difluorophenyl group and a carbaldehyde group . The presence of the difluorophenyl group may contribute to the compound’s reactivity and biological activity.Scientific Research Applications

Antifungal Medications

Triazole derivatives, including our compound of interest, are widely recognized for their antifungal properties. They function by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for converting lanosterol to ergosterol, an essential component of fungal cell membranes . This disruption in ergosterol synthesis leads to increased cell membrane permeability and ultimately, fungal cell death. This mechanism is exploited in the development of antifungal medications such as fluconazole and itraconazole.

Anticancer Agents

The triazole ring is a common motif in anticancer agents. It can interact with various biological targets, such as enzymes or receptors, disrupting cancer cell proliferation. Triazole derivatives have been synthesized as intermediates in the development of novel anticancer compounds, showing promise in inhibiting tumor growth and metastasis .

Agriculture: Plant Growth Regulators

Triazoles also find applications in agriculture as plant growth regulators. They can mimic the action of plant hormones or inhibit their biosynthesis, thereby controlling growth and development. For instance, paclobutrazol is a triazole derivative that regulates gibberellin biosynthesis, leading to stunted stem growth but enhanced root development and fruit yield .

Coordination Chemistry

In coordination chemistry, triazole derivatives serve as ligands that can coordinate with metal ions to form complex structures. These complexes have potential applications in catalysis, molecular recognition, and materials science. The triazole moiety’s ability to bind metals can be utilized to create novel catalysts for chemical reactions .

Organic Synthesis

Triazoles are pivotal in organic synthesis, serving as building blocks for constructing more complex molecules. Their stability and reactivity make them suitable intermediates in various synthetic pathways. The triazole ring can undergo reactions such as nucleophilic substitution and cycloaddition, enabling the synthesis of diverse organic compounds .

Drug Discovery

The structural motif of triazoles is prevalent in drug discovery due to their pharmacological properties. They are part of many drugs’ core structures, contributing to their therapeutic effects. Triazoles have been incorporated into drugs across various therapeutic categories, including antiviral, antibacterial, and anti-inflammatory medications .

Chemical Biology

In chemical biology, triazoles are used for bioconjugation, linking biomolecules to study biological processes or create targeted therapies. The click chemistry approach, which often involves triazoles, is particularly valuable for attaching drugs to targeting moieties or labeling biomolecules for imaging .

Material Science

Triazole derivatives contribute to material science by forming polymers with unique properties. They can enhance thermal stability, mechanical strength, and chemical resistance in polymers. This makes them suitable for creating advanced materials for various industrial applications .

properties

IUPAC Name |

1-[(2,4-difluorophenyl)methyl]triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2N3O/c11-8-2-1-7(10(12)3-8)4-15-5-9(6-16)13-14-15/h1-3,5-6H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEOHLZBZBOLCOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CN2C=C(N=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(Hydroxymethyl)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B1467193.png)

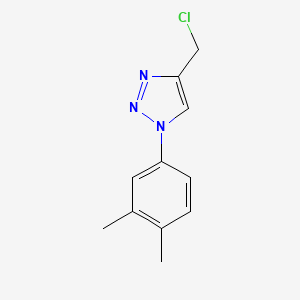

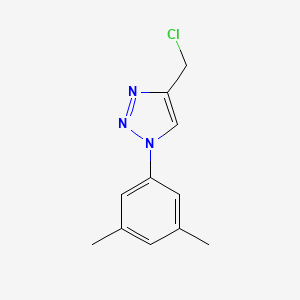

![4-(chloromethyl)-1-[(3-methylphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467197.png)

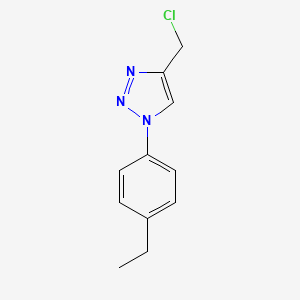

![{1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467199.png)

![{1-[2-(4-Fluorophenoxy)ethyl]pyrrolidin-3-yl}methanol](/img/structure/B1467208.png)

![N-{thieno[3,2-c]pyridin-4-yl}pyrrolidin-3-amine](/img/structure/B1467209.png)

![1-methyl-N-[(oxan-4-yl)methyl]piperidin-4-amine](/img/structure/B1467210.png)

![[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467214.png)